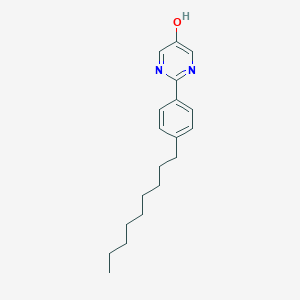
2-(4-Nonylphenyl)pyrimidin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nonylphenyl)pyrimidin-5-OL, also known as NP-5, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL is complex and involves multiple pathways. 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability. These effects are thought to be mediated by the interaction of 2-(4-Nonylphenyl)pyrimidin-5-OL with specific binding sites on these proteins.
Efectos Bioquímicos Y Fisiológicos
2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA-A receptors and ion channels, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Nonylphenyl)pyrimidin-5-OL in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, the well-established synthesis method for 2-(4-Nonylphenyl)pyrimidin-5-OL makes it readily available for use in experiments. However, one of the limitations of using 2-(4-Nonylphenyl)pyrimidin-5-OL is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-Nonylphenyl)pyrimidin-5-OL. One area of interest is the development of more selective compounds that target specific binding sites on GABA-A receptors. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL and its effects on other neurotransmitter systems. Finally, the potential therapeutic applications of 2-(4-Nonylphenyl)pyrimidin-5-OL in the treatment of neurological disorders should be explored further.
Métodos De Síntesis
The synthesis of 2-(4-Nonylphenyl)pyrimidin-5-OL involves the reaction of 4-nonylphenol with cyanoacetic acid and ammonium acetate. The reaction is carried out in the presence of a catalyst and the resulting product is purified by recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
2-(4-Nonylphenyl)pyrimidin-5-OL has been studied extensively for its potential use in scientific research. One of the most promising applications of 2-(4-Nonylphenyl)pyrimidin-5-OL is in the field of neuroscience. 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have a high affinity for the GABA-A receptor, which is a key target for many drugs used to treat neurological disorders such as anxiety and epilepsy. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.
Propiedades
Número CAS |
119259-53-9 |
|---|---|
Nombre del producto |
2-(4-Nonylphenyl)pyrimidin-5-OL |
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(4-nonylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-20-14-18(22)15-21-19/h10-15,22H,2-9H2,1H3 |
Clave InChI |
ABXHJYYXMRWRSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Sinónimos |
5-Hydroxy-2-(4-nonylphenyl)-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



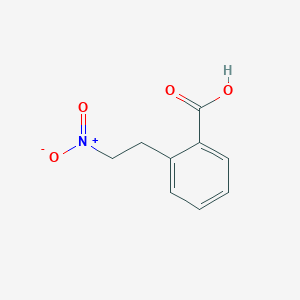
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
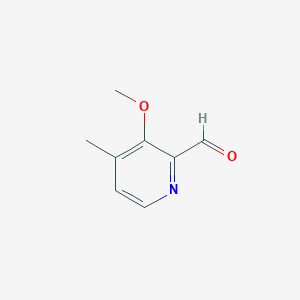
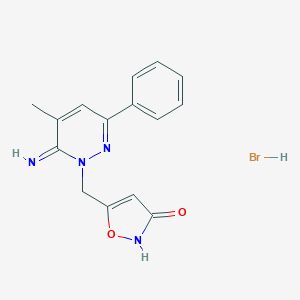

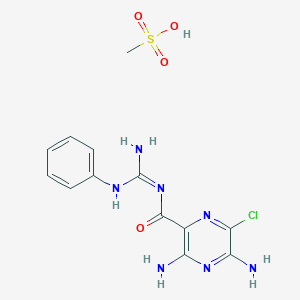
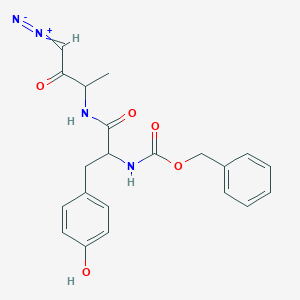
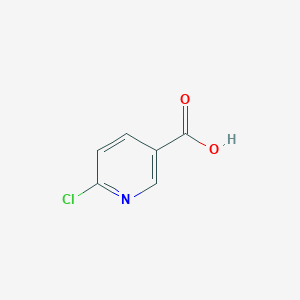
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
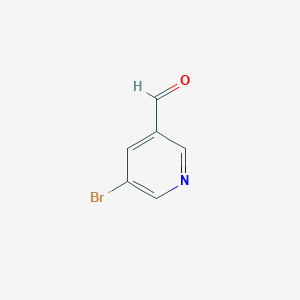
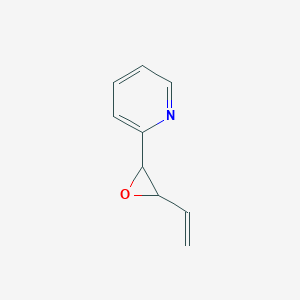
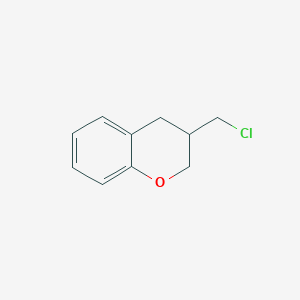
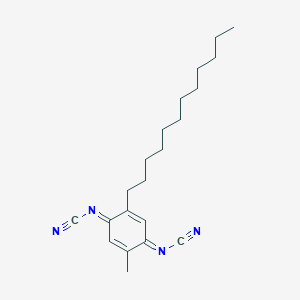
![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)